2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methoxybenzaldehyde, a series of reactions involving nitration, reduction, and cyclization can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a ligand in coordination chemistry. The methoxyphenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the presence of an acetic acid moiety instead of the imidazole ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but features an isocyanate functional group instead of the carboxylic acid.
Uniqueness: 2-(2-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the combination of its imidazole ring and methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7-10(12(15)16)14-11(13-7)8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
YMWIBTGLBHNUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2OC)C(=O)O |
Origin of Product |
United States |
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